molecular formula C10H12BrNO B1335837 2-bromo-N-(3,5-dimethylphenyl)acetamide CAS No. 349120-86-1

2-bromo-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B1335837
CAS No.: 349120-86-1
M. Wt: 242.11 g/mol
InChI Key: TXCXOCFROXZADI-UHFFFAOYSA-N
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Description

Significance of α-Haloamide Structures in Contemporary Organic Synthesis

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to an amide's carbonyl group. This structural feature renders them highly valuable in modern organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. nih.gov This reactivity allows α-haloamides to serve as versatile building blocks for constructing more complex molecules.

Historically, α-halogenated carbonyl compounds were often overlooked as enolate precursors due to their susceptibility to dehalogenation. acs.org However, the increased stability of the α-carbon-halogen bond in amides has enabled their use in various chemical transformations. acs.org They are key intermediates in the synthesis of a wide array of biologically active substances and heterocyclic compounds. nih.govresearchgate.net Their utility is demonstrated in reactions such as nucleophilic substitutions, where the halogen acts as a leaving group, and in the formation of carbon-carbon bonds. For instance, α-haloamides can function as latent enolates, participating in reactions like the catalytic asymmetric Mannich-type reaction to create enantioenriched halogenated molecules. acs.org

Overview of N-Arylacetamides as Versatile Synthetic Building Blocks

N-Arylacetamides, which feature an acetamide (B32628) group attached to a phenyl ring, are recognized for their broad utility in synthetic and medicinal chemistry. The amide bond is a fundamental functional group found in numerous pharmaceuticals, natural products, and polymers. nih.gov N-phenylacetamide derivatives, in particular, are noted for their wide range of pharmacological and biological activities, including potential antimicrobial, anticonvulsant, and antiviral properties. irejournals.com

These compounds serve as crucial intermediates for the synthesis of more complex molecules. mdpi.com The aromatic ring can be modified through reactions like palladium-catalyzed Suzuki cross-coupling to introduce diverse functional groups, while the amide portion can participate in various chemical transformations. mdpi.com The stability and reactivity of the N-arylacetamide scaffold make it a foundational component in the design and synthesis of new therapeutic agents and functional materials.

Research Trajectory and Scope of 2-Bromo-N-(3,5-dimethylphenyl)acetamide within Chemical Literature

This compound (CAS No. 349120-86-1) is a specific α-haloamide that serves primarily as an intermediate in organic synthesis. chemdict.comcymitquimica.com Its chemical structure combines the reactive α-bromoacetamide moiety with a 3,5-dimethylphenyl group attached to the nitrogen atom. This substitution pattern on the aromatic ring influences the compound's physical properties and reactivity.

While extensive literature dedicated solely to this specific compound is limited, its research context can be inferred from studies on analogous structures. Related compounds, such as other 2-bromo-N-arylacetamides, are synthesized as precursors for molecules with potential biological activity. For example, compounds like 2-bromo-N-(p-chlorophenyl) acetamide are used to synthesize series of derivatives that are then tested for antibacterial properties. irejournals.com Similarly, 2-bromo-N-(2,3-dimethylphenyl)acetamide is recognized as a versatile intermediate for developing pharmaceuticals and agrochemicals, with research indicating its derivatives possess antibacterial activity against pathogens like Staphylococcus aureus.

The primary application of this compound in the chemical literature is as a building block. The bromine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups to create a library of new compounds for further investigation.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 349120-86-1 chemdict.comchemicalbook.com
Molecular Formula C10H12BrNO
Synonyms AKOS BB/0146, 2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXOCFROXZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392267
Record name 2-bromo-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349120-86-1
Record name 2-bromo-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 3,5 Dimethylphenyl Acetamide

Conventional Preparation Routes

Conventional syntheses of 2-bromo-N-(3,5-dimethylphenyl)acetamide are typically multi-step processes that involve the initial formation of an amide precursor followed by its subsequent functionalization, or a direct, one-step acylation of the parent aniline.

Precursor Synthesis: Amidation of 3,5-Dimethylaniline (B87155) to N-(3,5-dimethylphenyl)acetamide

The foundational precursor for one of the main synthetic pathways is N-(3,5-dimethylphenyl)acetamide. This compound is prepared through the standard amidation of 3,5-dimethylaniline. The reaction involves treating the primary amine with an acetylating agent. Commonly employed reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. ontosight.aichemsrc.com

The general mechanism involves the nucleophilic attack of the amino group of 3,5-dimethylaniline on the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate or chloride), resulting in the formation of the stable amide bond.

Table 1: Reagents for Synthesis of N-(3,5-dimethylphenyl)acetamide

Starting Material Acetylating Agent Byproduct
3,5-Dimethylaniline Acetic Anhydride Acetic Acid

Bromination Strategies: Reaction of 3,5-Dimethylaniline with Bromoacetyl Bromide

A more direct and widely used conventional method for synthesizing this compound is the direct N-acylation of 3,5-dimethylaniline with bromoacetyl bromide. This approach constructs the target molecule in a single step from the parent amine.

In this reaction, the nucleophilic nitrogen of 3,5-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The process is typically conducted in an inert solvent, such as dichloromethane, and at reduced temperatures to control the reaction's exothermicity. A tertiary amine base, like triethylamine, is commonly added to scavenge the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards product formation. The resulting crude product is often purified by recrystallization.

An alternative, though less direct, strategy involves the α-bromination of the precursor, N-(3,5-dimethylphenyl)acetamide. This transformation can be achieved using various brominating agents that selectively target the α-carbon of the carbonyl group. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, with the reaction often proceeding via a radical pathway initiated by light or a radical initiator, or via an ionic pathway catalyzed by an acid. arabjchem.orgresearchgate.net

Advanced and Specialized Synthetic Approaches

Beyond conventional methods, several advanced strategies have been developed for the synthesis and functionalization of amides, some of which are applicable to the formation of α-haloamides or related brominated structures.

Oxidative Bromination Techniques for Aromatic Amides and Related Systems

Oxidative bromination offers a pathway to brominate the aromatic ring of N-aryl amides, a different functionalization than the α-bromination required for the title compound but a relevant advanced technique for related systems. These methods avoid the direct use of hazardous molecular bromine by generating an electrophilic bromine species in situ.

One such system employs sodium perborate (B1237305) as an oxidant in glacial acetic acid, with potassium bromide serving as the bromine source. scispace.com The reaction can be catalyzed by sodium tungstate (B81510) to enhance efficiency. This method provides an effective way to introduce a bromine atom onto the aromatic ring of acetanilides. scispace.com Another green chemistry approach uses Oxone® (potassium peroxymonosulfate) as an oxidant with ammonium (B1175870) bromide in solvents like methanol (B129727) or water. organic-chemistry.orgresearchgate.net This system operates at ambient temperature and avoids the need for a catalyst, offering high regioselectivity for the para-position on activated aromatic rings. organic-chemistry.org More recently, visible-light photoredox catalysis using organic dyes like erythrosine B has been shown to activate N-bromosuccinimide (NBS), increasing its electrophilicity and enabling the efficient bromination of arenes under mild conditions. acs.org

Table 2: Comparison of Oxidative Bromination Systems for Aromatic Amides

Bromine Source Oxidant Catalyst (if any) Key Features
Potassium Bromide Sodium Perborate Sodium Tungstate Mild alternative to Br2/acetic acid. scispace.com
Ammonium Bromide Oxone® None Catalyst-free; works in aqueous media. organic-chemistry.orgresearchgate.net

Enzymatic and Biocatalytic Approaches to α-Haloamide Formation

Biocatalysis represents a frontier in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. In the context of α-haloamides, enzymes have been engineered to facilitate their formation. Flavin-dependent "ene"-reductases (EREDs) have been shown to catalyze asymmetric redox-neutral radical cyclizations of α-haloamides, demonstrating the ability of enzymes to interact with and transform this class of compounds. acs.org

More directly, research has demonstrated the evolution of a photoenzyme to catalyze the coupling of α,α-dichloroamides with alkenes to produce enantioenriched α-chloroamides. nih.gov This process showcases the potential for creating specific α-haloamide structures through biocatalytic hydroalkylation. These enzymatic methods offer the potential for high stereoselectivity, a significant challenge for many traditional chemical syntheses. nih.gov

Electrochemical Methods in the Synthesis of α-Haloamides

Electrochemical synthesis provides a powerful and sustainable alternative to reagent-based chemistry by using electrons to drive chemical reactions. While direct electrochemical α-bromination of simple acetamides is an emerging area, related transformations have been established. For example, an electrochemical method for the bromination of enamides using inexpensive sodium bromide (NaBr) has been developed. bohrium.com This process enables the stereoselective formation of a C(sp²)-Br bond without the need for external chemical oxidants.

The general principle often involves the anodic oxidation of a halide salt (e.g., NaBr) to generate a reactive halogen species, such as a bromine radical or diatomic bromine, in situ. rsc.org This species can then react with the substrate. For α-bromination of an amide, this would involve the reaction of the electrochemically generated bromine with the enolate form of the amide. This approach avoids the handling of hazardous brominating agents and minimizes chemical waste, aligning with the principles of green chemistry.

Application of Novel Halogenating Reagents (e.g., N-X Anomeric Amides) in Amide Functionalization

The synthesis of halogenated organic compounds is a cornerstone of medicinal chemistry and materials science. Halogen atoms can modulate a molecule's pharmacological properties or serve as versatile handles for further chemical modifications, such as cross-coupling reactions. chemrxiv.orgthieme-connect.com The direct and selective halogenation of complex molecules, particularly those containing sensitive functional groups like amides, often presents significant challenges. thieme-connect.comresearchgate.net Traditional electrophilic halogenation methods can require harsh conditions or struggle with unreactive substrates. nih.govchemrxiv.org

In response to these challenges, a novel class of powerful electrophilic halogenating reagents based on N-X anomeric amides has been developed. researchgate.netnih.gov These reagents have demonstrated remarkable efficacy in halogenating otherwise unreactive compounds under mild conditions. nih.govchemrxiv.org The enhanced reactivity of N-X anomeric amides is attributed to the stored energy in the pyramidalized nitrogen atom. chemrxiv.orgresearchgate.net This "spring-loaded" driving force facilitates the electrophilic transfer of a halogen atom (X = Cl, Br) to a substrate, as the nitrogen center rehybridizes from a high-energy sp3 state to a more stable sp2 state post-reaction. thieme-connect.com

Research Findings:

The development of these anomeric amide-based reagents marks a significant advancement in electrophilic halogenation. nih.gov Researchers have synthesized both chloro- and bromo-variants, which are bench-stable solids and can be prepared on a gram scale through chromatography-free syntheses. thieme-connect.com

The utility of these reagents has been demonstrated on a broad scope of over 50 substrates, including various heterocycles and complex, drug-like molecules. chemrxiv.orgresearchgate.netnih.gov The reactions are robust and show compatibility with a wide array of functional groups that are often intolerant to traditional halogenation conditions, such as sulfonamides, amines, tertiary alcohols, and amides. chemrxiv.org

While the foundational research on N-X anomeric amides does not specifically document the synthesis of this compound, the proven success of these reagents in the bromination of various N-aryl amides and other complex aromatic systems strongly supports their applicability for this transformation. The methodology is particularly noted for its ability to functionalize molecules in late-stage synthesis, a critical capability in drug discovery programs. chemrxiv.org The data below illustrates the effectiveness of the bromo-anomeric amide reagent on a selection of complex, medicinally relevant substrates. thieme-connect.com

Table 1: Examples of Bromination using N-Bromo Anomeric Amide Reagent

This table showcases the yields of bromination on various complex substrates using the novel N-bromo anomeric amide reagent, demonstrating its broad applicability and effectiveness. thieme-connect.com

SubstrateProductYield (%)
Voriconazole (B182144)Bromo-voriconazole52%
TebuconazoleBromo-tebuconazole58%
ClopidogrelBromo-clopidogrel75%
ImatinibBromo-imatinib61%

The successful bromination of these structurally diverse and functionalized molecules, including the antifungal agent voriconazole which had proven difficult to halogenate using other methods, highlights the high reactivity and synthetic utility of N-X anomeric amides. thieme-connect.com This body of evidence suggests that the application of N-bromo anomeric amides would be a highly effective and mild method for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2 Bromo N 3,5 Dimethylphenyl Acetamide

Nucleophilic Substitution Reactions of the α-Bromine Moiety

The α-bromine in 2-bromo-N-(3,5-dimethylphenyl)acetamide is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom bonds and the construction of diverse molecular architectures.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

Nucleophilic substitution reactions at the α-carbon of this compound provide a direct route to derivatives containing nitrogen, oxygen, and sulfur.

Carbon-Nitrogen (C-N) Bond Formation: The reaction of α-haloacetamides with nitrogen nucleophiles is a well-established method for the synthesis of α-amino acetamides. For instance, in a process analogous to the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine, this compound can react with primary or secondary amines to yield the corresponding N-substituted glycinamides. A relevant example is the synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide, a key intermediate for the drug ranolazine, which is prepared from the corresponding 2-chloro-N-arylacetamide and piperazine. google.com

Carbon-Oxygen (C-O) Bond Formation: The displacement of the α-bromine by an oxygen nucleophile, such as a phenoxide or alkoxide, leads to the formation of α-aryloxy or α-alkoxy acetamides. While direct examples with this compound are not extensively documented in readily available literature, analogous reactions are common. For example, a patented process describes the reaction of an N-substituted phenylacetamide with 2,2-dibromoethane in the presence of sodium hydride, which results in the formation of a bromoethoxy derivative, demonstrating the feasibility of C-O bond formation at a position activated by an adjacent amide. googleapis.com

Carbon-Sulfur (C-S) Bond Formation: Thiolates are effective nucleophiles for the displacement of the α-bromine, leading to the formation of α-thioether derivatives. These reactions are typically carried out in the presence of a base to generate the thiolate anion. The synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives showcases a similar principle, where an α-haloacetamide is reacted with a sulfur nucleophile to form a C-S bond, which is a key step in the construction of the target heterocyclic system. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on α-Haloacetamides
Nucleophileα-Haloacetamide SubstrateProduct TypeReference
Piperazine2-chloro-N-(2,6-dimethylphenyl)acetamideN-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide google.com
Phenolic Hydroxyl (intramolecular)N-{3-(3,4-dimethylphenyl)propyl}-4-hydroxy-3-methoxyphenylacetamideN-{3-(3,4-dimethylphenyl)propyl}-4-(2-bromoethoxy)3-methoxyphenylacetamide (after reaction with dibromoethane) googleapis.com
Thiol-containing heterocycleN-substituted 2-chloroacetamide2-substituted-thio-N-arylacetamide nih.gov

Synthesis of Heterocyclic Scaffolds (e.g., Oxadiazole Derivatives) via Nucleophilic Displacement

The reactivity of the α-bromine atom in this compound is pivotal in the synthesis of various heterocyclic systems. A notable example is the construction of 1,3,4-oxadiazole (B1194373) rings. In a multi-step synthesis, this compound can serve as a key building block.

The synthesis of N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides illustrates this principle. In this synthetic route, a pre-formed 1,3,4-oxadiazole-2-thiol (B52307) acts as a nucleophile. The thiol proton is removed by a base, and the resulting thiolate anion attacks the electrophilic α-carbon of an N-substituted-2-bromoacetamide, displacing the bromide ion to form a new C-S bond. This reaction directly attaches the acetamide (B32628) moiety to the oxadiazole ring via a thioether linkage. One of the active compounds synthesized in this study was the N-(3,5-dimethylphenyl) derivative, highlighting the direct use of the subject compound in the synthesis of complex heterocyclic molecules with potential biological activity.

Cyclization Reactions and Intramolecular Transformations

The structure of this compound, particularly when appropriately substituted on the nitrogen or the phenyl ring, can be amenable to intramolecular cyclization reactions to form various heterocyclic structures, including lactams and other saturated nitrogen heterocycles.

Formation of Lactams (e.g., α-Lactams/Aziridinones)

The formation of lactams, or cyclic amides, from α-haloacetamides typically involves an intramolecular nucleophilic substitution where the amide nitrogen or a carbanion generated α to the carbonyl attacks the carbon bearing the halogen. The formation of four-membered β-lactams (azetidin-2-ones) from N-substituted α-haloacetamides is a known transformation, often promoted by a strong base. While specific examples detailing the cyclization of this compound to an α-lactam (aziridinone) are scarce in the literature, the general principle can be illustrated by the base-promoted cyclization of interlocked fumaramides to form β-lactams. nih.gov In these systems, a base abstracts a proton from a position that can then act as a nucleophile to displace a leaving group, leading to ring closure.

Construction of Saturated Nitrogen Heterocycles (e.g., Piperidines, Pyrrolidines)

The synthesis of larger saturated nitrogen heterocycles like piperidines (six-membered rings) and pyrrolidines (five-membered rings) from this compound would require the presence of a suitable tether on the nitrogen atom that can participate in an intramolecular cyclization. For instance, if the N-(3,5-dimethylphenyl) group were replaced by an N-alkenyl or N-homoalkenyl chain, intramolecular cyclization could be induced.

Radical cyclizations, as discussed in the next section, are a powerful tool for the formation of such rings. According to Baldwin's rules, a 5-exo-trig radical cyclization is generally favored, which would lead to the formation of a five-membered pyrrolidinone ring. Similarly, a 6-exo-trig cyclization would yield a six-membered piperidinone ring. These cyclizations are typically initiated by the formation of a radical at the α-carbon through the abstraction of the bromine atom.

Radical-Mediated Processes Involving the α-Bromo Amide Structure

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an α-amido radical. This reactive intermediate can participate in a variety of radical-mediated transformations, most notably cyclization reactions when an unsaturated moiety is present elsewhere in the molecule.

A prominent example of this type of reactivity is the radical cyclization of N-allyl-2-bromoacetamides. In these reactions, the α-bromo amide is treated with a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom from the α-carbon, generating an α-amido radical. This radical then undergoes an intramolecular addition to the double bond of the allyl group. This cyclization typically proceeds via a 5-exo-trig pathway, which is kinetically favored, to form a five-membered ring. The resulting cyclized radical is then quenched by a hydrogen atom from another molecule of tributyltin hydride, yielding the γ-lactam product and regenerating the tributyltin radical to continue the chain reaction. scripps.edu This methodology provides a powerful route to substituted pyrrolidinones.

Similarly, if a longer alkenyl chain is attached to the nitrogen, 6-exo-trig cyclization can occur to form piperidinones. The regioselectivity of these radical cyclizations is generally well-predicted by Baldwin's rules and the relative stability of the transition states. wikipedia.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide
ranolazine
N-{3-(3,4-dimethylphenyl)propyl}-4-hydroxy-3-methoxyphenylacetamide
N-{3-(3,4-dimethylphenyl)propyl}-4-(2-bromoethoxy)3-methoxyphenylacetamide
2-acetamide-5-phenylthio-1,3,4-thiadiazole
N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamide
azetidin-2-one
pyrrolidinone
piperidinone
tributyltin hydride
azobisisobutyronitrile

Radical Cyclizations

Radical cyclizations represent a powerful strategy for the construction of cyclic structures, and α-haloamides like this compound are excellent precursors for such transformations. thieme-connect.deprinceton.edu These reactions are typically initiated by the generation of a carbon-centered radical at the α-position to the amide carbonyl. This is achieved through the homolytic cleavage of the carbon-bromine bond, often facilitated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a mediating agent, classically a tin hydride like tributyltin hydride (Bu3SnH). princeton.eduscispace.com

Recent advancements have focused on developing tin-free methodologies, which are more environmentally benign. rsc.org Visible-light photoredox catalysis has emerged as a prominent alternative, where a photocatalyst, upon excitation by light, can induce the single-electron reduction of the activated carbon-bromine bond to generate the necessary radical intermediate. rsc.orgrsc.org

Once formed, the α-amido radical can undergo intramolecular cyclization by adding to an unsaturated bond, such as an alkene or alkyne, tethered to the amide nitrogen or the aromatic ring. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules and the specific stereoelectronic properties of the transition state. For instance, the cyclization of N-aryl acrylamides can lead to the formation of valuable oxindole (B195798) skeletons. mdpi.com While direct studies on this compound are not extensively documented in this specific context, the principles of radical cyclization of analogous N-aryl-α-haloacetamides are well-established and provide a predictive framework for its reactivity. rsc.orgmdpi.com

Table 1: Key Aspects of Radical Cyclization

FeatureDescription
Radical Generation Homolytic cleavage of the C-Br bond, often initiated by chemical reagents (e.g., AIBN/Bu3SnH) or photoredox catalysts. princeton.edursc.org
Reaction Type Intramolecular addition of the generated α-amido radical to a tethered π-system (e.g., alkene, alkyne). thieme-connect.de
Controlling Factors Regioselectivity is often predicted by Baldwin's rules; stereoselectivity is influenced by substrate conformation and reaction conditions. princeton.edu
Potential Products Formation of heterocyclic structures, such as lactams (e.g., oxindoles), through intramolecular ring closure. scispace.commdpi.com

Halogen-Atom Transfer Processes in Amide Alkylation

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is abstracted by a radical species. In the context of amide alkylation, this compound can serve as a precursor for the generation of an α-amido radical through an XAT process. researchgate.net This radical can then engage in intermolecular reactions, such as the alkylation of olefins.

Atom Transfer Radical Cyclization (ATRC) is a related intramolecular process that provides a high degree of atom economy by terminating the radical cyclization with a halogen atom, thereby preserving functionality. mdpi.com This method is particularly effective for synthesizing halogenated γ-lactams from N-allyl-α-polychloroacetamides, often using transition metal catalysts like copper or ruthenium complexes. mdpi.comresearchgate.net Visible light-mediated protocols have also been developed for XAT, allowing for the synthesis of polyhalogenated lactams from alkyl halides under mild conditions. researchgate.net

The process typically involves the generation of a haloalkyl radical, which then undergoes cyclization. The resulting radical intermediate is then terminated by abstracting a halogen from another molecule of the starting material or a specific halogen source, propagating the radical chain. While specific examples detailing the use of this compound in ATRC are sparse, the general reactivity of α-haloacetamides in such transformations is well-documented. mdpi.comresearchgate.net

Cascade and Multicomponent Reactions

Cascade Cycloadditions for Complex Heterocyclic Structures (e.g., Cyclic Guanidines)

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation. This compound is a suitable substrate for initiating such cascades due to the reactive C-Br bond.

For instance, a radical-initiated cascade annulation of N-arylpropiolamides has been developed to synthesize complex azaspiro[4.5]trienones. rsc.org While this example uses a propiolamide, the underlying principle of initiating a cyclization cascade via radical formation is applicable. A plausible cascade involving this compound could begin with the formation of the α-amido radical, which then undergoes an intramolecular cyclization. The resulting cyclic radical intermediate could then participate in further transformations, such as addition to another π-system or fragmentation, to build more complex heterocyclic frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer another efficient route to molecular complexity. tcichemicals.comnih.gov While specific MCRs involving this compound to form cyclic guanidines are not prominently described, its structural motifs are relevant. For example, N-aryl thioacetamides can be synthesized via a multicomponent reaction of phenylacetylenes, sulfur, and anilines. researchgate.net The bromoacetamide functionality could potentially be integrated into MCRs where the bromine acts as a leaving group or a radical precursor following an initial multicomponent condensation.

Aromatic Functionalization of the Dimethylphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The 3,5-dimethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to functionalizing aromatic systems. wikipedia.org The outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the two methyl groups and the acetamido group. cognitoedu.org

Both methyl groups are alkyl groups, which are classified as activating, ortho-, para-directing substituents. cognitoedu.orglibretexts.org They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wikipedia.orgunizin.org

The N-(bromoacetyl)amino group is more complex. The nitrogen atom has a lone pair of electrons that can be donated into the ring via resonance, which is an activating, ortho-, para-directing effect. vaia.com However, the adjacent carbonyl group is strongly electron-withdrawing, which pulls electron density away from the nitrogen, diminishing its donating ability. This competition between resonance donation and inductive withdrawal makes the acetamido group moderately activating and ortho-, para-directing. ncert.nic.in

When these effects are combined in the 3,5-dimethylphenyl moiety, the directing influences are additive. The two methyl groups at positions 3 and 5, and the acetamido group at position 1, all direct incoming electrophiles to the ortho and para positions relative to themselves.

The acetamido group at C1 directs to C2, C4, and C6.

The methyl group at C3 directs to C2, C4, and C6.

The methyl group at C5 directs to C2, C4, and C6.

Therefore, positions 2, 4, and 6 are all electronically activated and are the expected sites of substitution. Steric hindrance may play a role in favoring substitution at the less hindered C4 (para) position over the C2 and C6 (ortho) positions, which are flanked by the acetamido and methyl groups.

Table 2: Directing Effects of Substituents on the Phenyl Ring

SubstituentPositionElectronic EffectDirecting Influence
-NHCOCH2Br1Moderately Activating, Resonance DonorOrtho, Para (positions 2, 4, 6) ncert.nic.in
-CH33Activating, Inductive DonorOrtho, Para (positions 2, 4, 6) cognitoedu.org
-CH35Activating, Inductive DonorOrtho, Para (positions 2, 4, 6) cognitoedu.org

Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (SO3/H2SO4), and Friedel-Crafts alkylation and acylation. wikipedia.org In all cases, the major products would be the 2-, 4-, or 6-substituted derivatives of this compound.

Q & A

How can reaction conditions be optimized for synthesizing 2-bromo-N-(3,5-dimethylphenyl)acetamide in nucleophilic substitution reactions?

Basic Research Question
The synthesis of this compound via nucleophilic substitution typically involves reacting 3,5-dimethylaniline with bromoacetyl bromide. Key parameters include solvent choice, base selection, and reaction time. Evidence from analogous reactions shows that anhydrous DMF is preferred due to its polar aprotic nature, which stabilizes intermediates and enhances reactivity . Potassium carbonate is commonly used as a base to deprotonate the aniline and drive the reaction forward. Reaction times of 3–18 hours at room temperature or mild heating (e.g., 60°C) yield products with >90% purity, as confirmed by TLC (Rf values ~0.35–0.72 in ethyl acetate/methanol systems) .

Advanced Consideration :
The steric hindrance of the 3,5-dimethylphenyl group may slow reaction kinetics. To mitigate this, iterative optimization using Design of Experiments (DoE) could quantify the effects of temperature, molar ratios, and solvent polarity. For example, reports a 93% yield under anhydrous DMF with a 1:1 molar ratio of reactants, while achieved 72% yield after 18 hours, suggesting prolonged reaction times may compensate for steric effects.

What analytical methods are most effective for characterizing this compound and its synthetic impurities?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation. Key signals include the amide proton (δ ~10.3 ppm in DMSO-d₆) and the methyl groups on the aryl ring (δ ~2.2 ppm) . Mass spectrometry (UPLC-ESI-MS) confirms molecular weight, with [M+H]+ peaks observed at m/z 337.6–352.4 for derivatives . TLC with ethyl acetate/methanol (90:10) is standard for monitoring reaction progress .

Advanced Consideration :
For impurity profiling (e.g., brominated byproducts), High-Resolution Mass Spectrometry (HRMS) or HPLC with UV detection is recommended. identifies impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide, which can arise from incomplete purification. X-ray crystallography (as in ) resolves conformational ambiguities, such as the antiparallel alignment of the C=O and N–H bonds in related chloroacetamides, which may apply to the bromo analog.

How do substituents on the aryl ring influence the crystallographic packing of this compound?

Advanced Research Question
The 3,5-dimethyl substituents impose steric and electronic effects on crystal packing. demonstrates that meta-substituted acetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) adopt asymmetric unit configurations with intermolecular N–H⋯O hydrogen bonding, forming infinite chains . For this compound, analogous hydrogen bonding (N–H⋯O=C) is expected, with bromine’s larger van der Waals radius potentially altering packing efficiency compared to chloro analogs .

Methodological Insight :
Single-crystal X-ray diffraction (SHELX refinement) is essential for determining space groups (e.g., Pna2₁ for chloro analogs) and validating hydrogen-bonding networks . Racemic twinning, observed in chloro derivatives, should be checked via refinement in non-centrosymmetric space groups .

What role does this compound play in the synthesis of heterocyclic compounds?

Advanced Research Question
This compound serves as a key intermediate in constructing quinazoline and quinoline derivatives. For example, and describe its reaction with 6-methoxyquinolin-4-ol to yield N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide, a precursor with potential biological activity. The bromoacetamide’s electrophilic α-carbon facilitates nucleophilic attack by heterocyclic oxygen or nitrogen atoms under basic conditions .

Mechanistic Analysis :
Kinetic studies of such reactions could elucidate whether the rate-determining step involves bromide displacement or heterocycle deprotonation. notes that prolonged reaction times (18 hours) improve yields for sterically hindered nucleophiles, suggesting diffusion-controlled kinetics.

How can computational modeling predict the reactivity of this compound in diverse synthetic pathways?

Advanced Research Question
Density Functional Theory (DFT) calculations can model transition states for nucleophilic substitution or amide bond formation. For instance, the electron-donating 3,5-dimethyl groups may lower the activation energy for reactions at the acetamide’s carbonyl group. highlights that electron-withdrawing substituents (e.g., nitro) on the aryl ring significantly alter crystal parameters, which could correlate with electronic effects on reactivity .

Validation :
Comparing computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data (δ ~165 ppm for carbonyl carbons) validates computational models .

What strategies ensure robust structural validation of this compound derivatives?

Basic Research Question
Multi-technique validation is critical:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br = ~1.9 Å) and confirms hydrogen-bonding motifs .
  • NMR coupling constants : Vicinal coupling (e.g., J = 9.1 Hz in quinoline derivatives) confirms regiochemistry .
  • Elemental analysis : Validates purity (>95% for derivatives in and ).

Advanced Consideration :
For non-crystalline samples, Dynamic Nuclear Polarization (DNP) NMR enhances sensitivity. emphasizes the importance of structure validation tools like PLATON for detecting crystallographic disorders .

How do steric effects from the 3,5-dimethylphenyl group influence reaction selectivity?

Advanced Research Question
The 3,5-dimethyl groups create a crowded environment, favoring reactions at less hindered sites. For example, shows that coupling with 6-methoxy-2-methyl-1,5-naphthyridin-4-ol occurs at the oxygen atom rather than nitrogen, likely due to steric shielding of the nitrogen lone pair . Competitive experiments with substituent-free aryl rings could quantify steric vs. electronic contributions.

Experimental Design :
Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Compare 3,5-dimethylphenyl with monosubstituted analogs (e.g., 3-methylphenyl) to isolate steric contributions.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.